molecular formula C21H23N5O2 B12247226 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methoxybenzoyl)piperidine

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methoxybenzoyl)piperidine

Cat. No.: B12247226
M. Wt: 377.4 g/mol
InChI Key: WDGZCSLBQYHECK-UHFFFAOYSA-N
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Description

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methoxybenzoyl)piperidine is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methoxybenzoyl)piperidine typically involves multiple steps, including the formation of the triazolopyridazine core and subsequent functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methoxybenzoyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H23N5O2/c1-28-17-6-4-16(5-7-17)21(27)25-12-10-15(11-13-25)20-23-22-19-9-8-18(14-2-3-14)24-26(19)20/h4-9,14-15H,2-3,10-13H2,1H3

InChI Key

WDGZCSLBQYHECK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5

Origin of Product

United States

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